3-Amino-2-bromo-6-fluorobenzoic acid
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Overview
Description
3-Amino-2-bromo-6-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2 It belongs to the class of benzoic acids and is characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-bromo-6-fluorobenzoic acid typically involves multiple steps starting from o-fluorobenzonitrile. The general synthetic route includes the following steps:
Nitrification: o-Fluorobenzonitrile is subjected to nitrification to introduce a nitro group.
Nitroreduction: The nitro group is then reduced to an amino group.
Bromization: Bromine is introduced to the compound through a bromination reaction.
Diazo-deamination: The amino group is converted to a diazonium salt, which is then deaminated.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure high purity and conversion rates. The use of catalysts and specific solvents can enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-bromo-6-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions often involve the use of solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Amino-2-bromo-6-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-bromo-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro groups can form hydrogen bonds, halogen bonds, and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzoic acid: Similar in structure but lacks the bromo group.
3-Amino-6-bromo-2-fluorobenzoic acid: Similar but with different positioning of substituents.
6-Amino-3-bromo-2-fluorobenzoic acid: Another isomer with different substituent positions.
Uniqueness
3-Amino-2-bromo-6-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of all three functional groups (amino, bromo, and fluoro) on the benzene ring allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-amino-2-bromo-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWBIYIRJQLGRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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